(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

Lipophilicity Physicochemical profiling Permeability

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride (CAS 2007909-45-5 for the HCl salt; free base CAS 302339-06-6) is a benzimidazole–phenylmethanamine conjugate with the molecular formula C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol (free base: 223.27 g/mol). The compound features a 1H-benzo[d]imidazole ring linked at the 2-position to a phenyl ring bearing a methanamine (-CH₂NH₂) substituent at the meta position.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
Cat. No. B15230302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN.Cl
InChIInChI=1S/C14H13N3.ClH/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14;/h1-8H,9,15H2,(H,16,17);1H
InChIKeyZZIRCLXFDBWSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine Hydrochloride: Procurement-Relevant Chemical Identity and Structural Classification


(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride (CAS 2007909-45-5 for the HCl salt; free base CAS 302339-06-6) is a benzimidazole–phenylmethanamine conjugate with the molecular formula C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol (free base: 223.27 g/mol) . The compound features a 1H-benzo[d]imidazole ring linked at the 2-position to a phenyl ring bearing a methanamine (-CH₂NH₂) substituent at the meta position [1]. Its computed physicochemical properties include XLogP3 = 2.1, topological polar surface area = 54.7 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. The hydrochloride salt form enhances aqueous solubility and provides a convenient solid-state formulation for research and further synthetic elaboration .

Why (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine Hydrochloride Cannot Be Replaced by Generic Benzimidazole–Amine Analogs


Within the benzimidazole–aryl–methanamine chemical space, minor positional isomerism or linker variation produces large shifts in lipophilicity, hydrogen-bonding topology, and steric accessibility, which can translate into divergent pharmacokinetic and target-engagement profiles [1]. For example, relocating the aminomethyl group from the meta-phenyl position to the benzimidazole C2 position decreases XLogP3 from 2.1 to 0.6 [2], while adding an N-phenyl substituent increases the LogP to approximately 3.18 . These physicochemical differences, together with altered molecular shape and amine basicity, mean that compounds within this class cannot be assumed interchangeable for structure–activity relationship (SAR) campaigns, lead optimization, or pharmacological probe development [1].

Quantitative Differentiation Evidence for (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine Hydrochloride Versus Closest Structural Analogs


Meta-Substitution Confers Intermediate Lipophilicity (XLogP3 = 2.1) Distinct from C2-Aminomethyl and N-Phenyl Analogs

The target compound's computed XLogP3 of 2.1 places it in an intermediate lipophilicity range between the more polar 1H-benzimidazole-2-methanamine (XLogP3 = 0.6) [1] and the more lipophilic 1-phenyl-1H-benzimidazole-2-methanamine (LogP ≈ 3.18) . Meta-substitution on the phenyl ring avoids the intramolecular hydrogen bonding possible in ortho isomers while providing a vector distinct from para substitution, as demonstrated in SAR studies of 2-aryl benzimidazole kinase inhibitors where meta-substituted phenyl rings showed differential potency [2].

Lipophilicity Physicochemical profiling Permeability Drug-likeness

Topological Polar Surface Area (TPSA = 54.7 Ų) Matched to C2-Aminomethyl Analog Despite Additional Phenyl Ring, Preserving Hydrogen-Bonding Capacity

The target compound and 1H-benzimidazole-2-methanamine share identical TPSA values of 54.7 Ų [1][2], despite the target compound possessing an additional phenyl ring (MW difference = +76.09 Da). This occurs because the aminomethyl group on the meta-phenyl ring preserves two hydrogen bond donors and two hydrogen bond acceptors in a spatial arrangement that does not add polar surface area beyond the benzimidazole core. By contrast, N-phenyl-substituted analogs (e.g., CAS 885270-93-9) alter the hydrogen-bonding topology by occupying one of the benzimidazole NH positions [3].

Polar surface area Membrane permeability Oral bioavailability Lead optimization

Meta-Aminomethylphenyl Substitution Pattern Provides a Privileged Scaffold for NHE3 Inhibitor and Kinase Inhibitor Lead Generation

The (benzoimidazol-2-yl)phenylamine scaffold, with aminomethyl substitution on the phenyl ring, appears in patent families claiming NHE3 inhibitors (e.g., US 2005/0054705, DE 10304294) [1][2]. Specifically, N-substituted (benzoimidazol-2-yl)phenylamines are described as inhibitors of the sodium-proton exchanger subtype 3, a target implicated in renal, biliary, and respiratory disorders [1]. The target compound's free amine serves as a versatile synthetic handle for generating N-substituted analogs via amide coupling, reductive amination, or sulfonamide formation, enabling rapid SAR exploration [3]. In contrast, the simpler 1H-benzimidazole-2-methanamine lacks the phenyl spacer that provides additional conformational flexibility and π-stacking surface for target binding [3].

Sodium-proton exchanger 3 (NHE3) Kinase inhibition Medicinal chemistry Scaffold differentiation

Meta-Positioned Primary Amine Enables Site-Specific Conjugation and Derivatization Distinct from Ortho and Para Isomers

The primary amine at the meta position of the phenyl ring provides a nucleophilic handle oriented at approximately 120° relative to the benzimidazole C2–phenyl bond, generating a distinct molecular geometry compared to ortho-isomers (which can form intramolecular hydrogen bonds with the benzimidazole NH) or para-isomers (which produce a linear, extended topology) [1]. This meta geometry has been exploited in fluorescent probe design: the 3-(1H-benzimidazol-2-yl)phenyl scaffold has been incorporated into Sr²⁺-selective fluorescent probes (e.g., N-(2-hydroxy-3-(1H-benzimidazol-2-yl)-phenyl)-1-aza-18-crown-6-ether, BIC) that demonstrated a 10-fold higher stability constant in micellar solution versus aqueous solution [2].

Bioconjugation Fluorescent probe design Synthetic accessibility Regiochemistry

High-Value Application Scenarios for (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Generation Targeting Sodium-Proton Exchanger 3 (NHE3)

The compound's (benzoimidazol-2-yl)phenyl scaffold, with the free aminomethyl handle, maps directly onto the structural claims of NHE3 inhibitor patents (US 2005/0054705, DE 10304294) [1]. Procurement of this building block provides immediate entry into a patented chemotype space via amide coupling, reductive amination, or urea formation at the primary amine, bypassing the need for de novo construction of the benzimidazole–phenyl core [1].

Kinase Inhibitor Fragment and Lead Optimization Libraries

The benzimidazole core is a recognized kinase hinge-binding motif, and the meta-aminomethylphenyl substituent provides a vector for extension into solvent-exposed or ribose-pocket regions [2]. The intermediate lipophilicity (XLogP3 = 2.1) and two rotatable bonds offer an attractive balance of conformational flexibility and drug-like property space for fragment growing or scaffold hopping campaigns targeting tyrosine kinases (e.g., EGFR, VEGFR-2, Tie-2) [2].

Fluorescent Chemosensor and Bioimaging Probe Development

The meta-benzimidazole-phenyl architecture has been validated in fluorescent probe scaffolds for metal ion sensing (e.g., Sr²⁺-selective probe BIC) [3]. The target compound's primary amine enables straightforward conjugation to fluorophores, crown ethers, or biomolecular tags, and the hydrochloride salt provides the aqueous solubility needed for bioconjugation reactions under mild conditions (pH 7–8, room temperature) [3].

Structure–Activity Relationship (SAR) Exploration of Antimicrobial and Antiproliferative Benzimidazoles

Derivatives of the 2-(aminomethyl)benzimidazole class have shown IC₅₀ values below 50 μM against DPP-4 [4], and the meta-phenyl spacer in the target compound provides an additional degree of freedom for modulating target selectivity relative to analogs where the aminomethyl group is directly attached to the benzimidazole ring. Systematic N-derivatization at the meta-benzylic amine position enables rapid SAR deconvolution of the contributions of the phenyl spacer to target potency and selectivity [4].

Quote Request

Request a Quote for (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.